Glycyl-L-seryl-L-seryl-L-serine

Peptide phosphorylation Conformational analysis IR/VCD spectroscopy

Glycyl-L-seryl-L-seryl-L-serine (GSSS; molecular formula C₁₁H₂₀N₄O₈; MW 336.30 g/mol) is a linear tetrapeptide composed of one N-terminal glycine followed by three consecutive L-serine residues. It serves as the minimal monomeric unit of a patented family of serine-rich peptide linkers defined by the repeat formula (Ser-Ser-Ser-Ser-Gly)ᵧ (ᵧ ≥.

Molecular Formula C11H20N4O8
Molecular Weight 336.30 g/mol
CAS No. 220264-61-9
Cat. No. B14258594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-L-seryl-L-seryl-L-serine
CAS220264-61-9
Molecular FormulaC11H20N4O8
Molecular Weight336.30 g/mol
Structural Identifiers
SMILESC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)CN)O
InChIInChI=1S/C11H20N4O8/c12-1-8(19)13-5(2-16)9(20)14-6(3-17)10(21)15-7(4-18)11(22)23/h5-7,16-18H,1-4,12H2,(H,13,19)(H,14,20)(H,15,21)(H,22,23)/t5-,6-,7-/m0/s1
InChIKeyPKHMNSBWJIMEND-ACZMJKKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-L-seryl-L-seryl-L-serine (CAS 220264-61-9): Procurement Guide for a Defined Serine-Rich Tetrapeptide with Validated Phosphorylation and Linker-Engineering Data


Glycyl-L-seryl-L-seryl-L-serine (GSSS; molecular formula C₁₁H₂₀N₄O₈; MW 336.30 g/mol) is a linear tetrapeptide composed of one N-terminal glycine followed by three consecutive L-serine residues [1]. It serves as the minimal monomeric unit of a patented family of serine-rich peptide linkers defined by the repeat formula (Ser-Ser-Ser-Ser-Gly)ᵧ (ᵧ ≥ 1) [2]. GSSS has been independently established in the primary literature as a validated model system for quantifying serine phosphorylation-induced conformational changes through combined infrared, vibrational circular dichroism (VCD), circular dichroism (CD), and molecular dynamics (MD) approaches [3], and as a defined building block for tuning glycine-serine linker stiffness in engineered multidomain proteins [4].

Why Generic Serine-Containing Dipeptides or Standard (Gly₄Ser)ₙ Linkers Cannot Reproduce the Performance Profile of Glycyl-L-seryl-L-seryl-L-serine


The tetrapeptide GSSS occupies a distinct parametric space not captured by simpler serine-containing dipeptides (e.g., Gly-Ser, Ser-Gly) or the widely used (Gly₄Ser)ₙ flexible linkers. The single Gly-Ser dipeptide has been characterized primarily as a tridentate Cu(II) ligand [1] and lacks the consecutive serine repeat motif required for the solubility and proteolysis-resistance properties claimed in the serine-rich linker patent family [2]. Conversely, (Gly₄Ser)ₙ linkers, with ~80% glycine content, provide high conformational flexibility but at the cost of reduced solubility at elevated protein concentrations in physiological buffers and lower proteolytic stability compared to serine-rich linkers [2]. The GSSS motif, with its 75% serine content and precisely one glycine per tetrapeptide unit, delivers an intermediate persistence length of 4.8 Å when incorporated into repeat linkers (GSSSSSS), distinct from both glycine-rich (GSSGSS, 4.5 Å) and all-serine (SSSSSS, 6.2 Å) linkers [3]. Generic substitution therefore fails because no single commercially available dipeptide or standard linker peptide simultaneously delivers the defined serine phosphorylation model system, the intermediate chain stiffness, and the patented solubility-enhancing serine density that GSSS provides.

Quantitative Differentiation Evidence for Glycyl-L-seryl-L-seryl-L-serine (GSSS) Against Closest Analogs and In-Class Alternatives


Phosphoryl Group–Backbone Hydrogen Bonding Quantified by IR and VCD Spectroscopy: GSSS vs. Phosphorylated GSSpS

GSSS is one of the few tetrapeptides for which the thermodynamics of phosphorylation-induced intramolecular hydrogen bonding have been experimentally determined. Lee et al. (2007) reported that in the phosphorylated form GSSpS, the dianionic phosphoryl group forms a direct hydrogen bond with the backbone amide proton, producing a distinct amide I IR band at 1598 cm⁻¹ that is absent in unphosphorylated GSSS [1]. The probability of finding the phosphoryl group strongly H-bonded to the backbone proton in GSSpS is 43% at pD 7.0 and 37 °C, with ΔH° = −15.1 kJ/mol and ΔS° = −51.2 J/K·mol [1]. This quantitative thermodynamic signature is not available in the published literature for any other serine-containing tetrapeptide model system (e.g., SSSS, GSSG, SGSG).

Peptide phosphorylation Conformational analysis IR/VCD spectroscopy

Persistence Length of GSSS-Based Repeat Linkers Compared to GSSGSS and SSSSSS Linkers: Intermediate Stiffness Quantified by FRET and Wormlike Chain Modeling

The GSSS motif, when incorporated into repeat linkers, provides a defined intermediate chain stiffness that neither glycine-rich nor all-serine linkers can replicate. van Rosmalen et al. (2017) constructed ECFP-linker-EYFP fusion proteins with three distinct linker compositions and determined persistence lengths via FRET efficiency measurements fitted to the wormlike chain model [1]. Linkers composed of GSSSSSS repeats (16.7% glycine; based on the GSSS minimal motif) exhibited a persistence length of 4.8 Å, which lies between the more flexible GSSGSS linkers (33.3% glycine; 4.5 Å) and the stiffer SSSSSS linkers (0% glycine; 6.2 Å) [1]. The FRET efficiency decreased systematically with increasing linker length and was overall lower for linkers with less glycine, confirming that glycine content is the dominant tunable parameter governing inter-domain distance distributions in fusion proteins.

Linker engineering FRET biosensors Multidomain protein design

Serine Density Threshold for Solubility and Proteolysis Resistance: GSSS Exceeds the 40% Serine Criterion Patented for Fusion Protein Linkers

U.S. Patent 5,525,491 explicitly teaches that peptide linkers containing at least 40% serine residues, and preferably ≥75% serine, confer significantly improved solubility in physiological media and increased resistance to proteolysis compared to non-serine-rich linkers [1]. The GSSS tetrapeptide, with 3 serine residues out of 4 total (75% serine), meets the preferred composition threshold. The patent provides comparative context: the anti-digoxin 26-10 single-chain Fv (sFv) constructed with a conventional non-serine-rich linker could be refolded to only approximately 22% active protein in 0.01 M NaOAc buffer (pH 5.5) containing 0.25 M urea, and was insoluble/inactive in phosphate-buffered saline (PBS) at neutral pH [1]. In contrast, sFv proteins incorporating the serine-rich linker sequence (which includes the GSSS motif within the 13-residue linker Ser-Gly-Ser-Ser-Ser-Ser-Gly-Ser-Ser-Ser-Ser-Gly-Ser) remained soluble and biologically active at physiologically relevant pH and ionic strength without urea supplementation [1].

Fusion protein solubility Proteolytic stability Single-chain Fv engineering

GSSS as a Cross-Validated Minimal Model for Phosphoserine Conformational Ensembles: Multi-Study Experimental and Computational Convergence

GSSS is uniquely positioned as a tetrapeptide for which independent experimental and computational studies have converged on a consistent conformational description. All-atom Brownian dynamics simulations (JACS 2001) applied to GSSS demonstrated that phosphorylation of the middle serine residue induces a conformational transition from the C7eq to the αR backbone structure, with calculated ³J(HN,Hα) coupling constants agreeing with experimental NMR data [1]. This computational model was subsequently extended by Gil Pineda and Lemkul (2023), who performed unbiased and enhanced-sampling MD simulations of both phosphorylated and non-phosphorylated GSSS using the Drude polarizable force field with newly developed phosphoserine parameters, calculating ³J(HN,Hα) couplings and assessing electric field perturbations at phosphorylation sites [2]. The earlier IR/VCD experimental study by Lee et al. (2007) independently confirmed that GSSS solution structure is a mixture of extended polyproline II and β-sheet conformations, with phosphorylation introducing a specific intramolecular H-bond network [3]. No other tetrapeptide sequence of comparable length has this density of cross-validated experimental-computational reference data.

Molecular dynamics validation Phosphoserine parameters Brownian dynamics

Procurement-Driven Application Scenarios for Glycyl-L-seryl-L-seryl-L-serine (GSSS) Grounded in Quantitative Evidence


Quantitative Phosphorylation Mechanism Studies Using a Thermodynamically Characterized Model Peptide

Research groups investigating the biophysical mechanism of serine phosphorylation can use GSSS as a defined tetrapeptide substrate with published thermodynamic benchmarks. The experimentally determined H-bond probability (43%), enthalpy (−15.1 kJ/mol), and entropy (−51.2 J/K·mol) for phosphoryl–backbone interaction at pD 7.0 and 37 °C provide a quantitative reference for calibrating spectroscopic assays (IR, VCD, CD) and validating computational models of phosphorylation-induced conformational change [3]. This eliminates the need for de novo characterization of a model peptide, directly reducing experimental setup time.

Rational Design of Fusion Protein Linkers with Calibrated Intermediate Stiffness

Protein engineers designing genetically encoded FRET biosensors or single-chain antibody fragments (scFv) can incorporate GSSS-based repeat linkers to achieve a persistence length of 4.8 Å [3]. This intermediate stiffness sits between the more flexible glycine-rich linkers (GSSGSS, 4.5 Å) and the more rigid all-serine linkers (SSSSSS, 6.2 Å), enabling precise tuning of inter-domain distance distributions and effective concentrations. The FRET efficiency data published for ECFP-linker-EYFP constructs provide a quantitative design framework for selecting linker length and composition [3].

High-Solubility Fusion Protein Construction in Physiological Buffer Systems

Biopharmaceutical development laboratories constructing fusion proteins that must remain soluble and active in PBS or serum-like media can select GSSS as a linker building block meeting the ≥75% serine composition threshold patented for enhanced solubility and proteolysis resistance [3]. This is particularly relevant when transitioning constructs from urea-containing refolding buffers (where conventional linkers may yield only ~22% active protein [3]) to physiological formulation conditions. The serine-rich composition also reduces susceptibility to endogenous proteases, contributing to improved in vivo half-life of the fusion protein [3].

Computational Force Field Validation and Phosphoserine Parameter Development

Computational chemistry and structural biology groups developing or validating polarizable force fields for post-translational modifications can use GSSS as a benchmark system. The availability of independent experimental IR/VCD/CD conformational data [3], Brownian dynamics ³J-coupling predictions [4], and Drude polarizable MD simulations with explicit electric field calculations around phosphorylation sites [5] provides a rare multi-method reference dataset for a single tetrapeptide. This enables rigorous validation of new phosphoserine parameters against a converged experimental-computational standard that alternative tetrapeptide sequences do not offer.

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